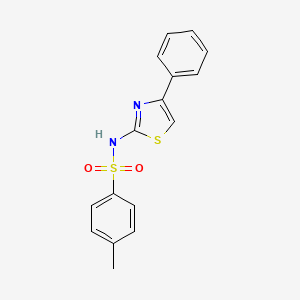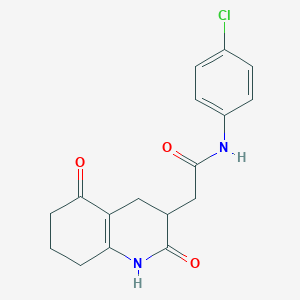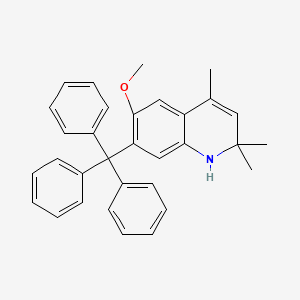![molecular formula C14H16FNO2 B11034962 9-fluoro-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one](/img/structure/B11034962.png)
9-fluoro-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-fluoro-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHFNO
Molecular Weight: 261.29 g/mol
IUPAC Name: this compound
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is through cyclization reactions. Here’s a simplified synthetic route:
Starting Material: Begin with a suitable precursor, such as 2,4-dimethylquinoline.
Fluorination: Introduce the fluorine atom at position 9 using a fluorinating agent.
Cyclization: Create the oxazino ring by intramolecular cyclization. This step forms the core structure.
Oxidation: Oxidize the dihydroquinoline moiety to the quinoline ring.
Final Steps: Tweak the substituents to achieve the desired compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains similar. Optimization for yield, cost, and safety considerations guides large-scale production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, converting the dihydroquinoline to the quinoline ring.
Substitution: Substituents at various positions can be modified via substitution reactions.
Fluorination: Use reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Cyclization: Acidic conditions promote cyclization.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) are employed.
Major Products:: The main product is the titled compound itself, with the oxazino ring and fluorine substitution.
Scientific Research Applications
Chemistry::
Ligand Design: It can serve as a ligand in coordination chemistry due to its unique structure.
Organic Synthesis: Researchers explore its reactivity in novel transformations.
Biological Activity: Investigate its potential as an antimicrobial or antitumor agent.
Drug Discovery: Assess its pharmacological properties for drug development.
Materials Science: Explore its use in organic electronics or optoelectronic devices.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While this compound is relatively rare, we can compare it to related structures:
1H-Inden-1-one: A simpler indenone compound.
9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid: A close analog with additional carboxy and methyl substituents.
Properties
Molecular Formula |
C14H16FNO2 |
|---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
7-fluoro-10,12,12-trimethyl-3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-one |
InChI |
InChI=1S/C14H16FNO2/c1-8-6-14(2,3)16-7-18-13(17)11-5-9(15)4-10(8)12(11)16/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
LBHCBNKHHOANNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2COC(=O)C3=CC(=CC1=C32)F)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1E)-8-ethoxy-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034888.png)

![(1E)-4,4,6-trimethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034901.png)

amino}-2-oxoethyl)benzamide](/img/structure/B11034917.png)
![Cyclohexyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11034923.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11034924.png)
![N-(4-Amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-YL)-N-(4-chlorobenzyl)amine](/img/structure/B11034929.png)
![N-(3-chloro-2-methylphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11034932.png)

![N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11034959.png)
![1-(4-Methoxyphenyl)-2-(6-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine](/img/structure/B11034966.png)
